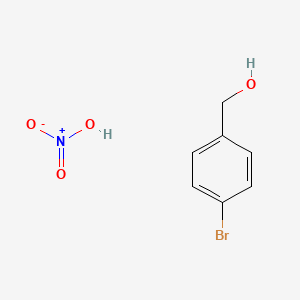![molecular formula C25H29NO2 B14629879 2,2,4-Trimethylpentyl 2-[(naphthalen-1-yl)amino]benzoate CAS No. 55290-87-4](/img/structure/B14629879.png)
2,2,4-Trimethylpentyl 2-[(naphthalen-1-yl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4-Trimethylpentyl 2-[(naphthalen-1-yl)amino]benzoate is an organic compound that features a complex structure combining a naphthalene ring, an amino group, and a benzoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethylpentyl 2-[(naphthalen-1-yl)amino]benzoate typically involves a multi-step process. One common method includes the reaction of 2,2,4-trimethylpentanol with 2-[(naphthalen-1-yl)amino]benzoic acid under esterification conditions. This reaction is often catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the formation of the ester bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
化学反応の分析
Types of Reactions
2,2,4-Trimethylpentyl 2-[(naphthalen-1-yl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
科学的研究の応用
2,2,4-Trimethylpentyl 2-[(naphthalen-1-yl)amino]benzoate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism by which 2,2,4-Trimethylpentyl 2-[(naphthalen-1-yl)amino]benzoate exerts its effects involves its interaction with specific molecular targets. The naphthalene ring and amino group can interact with enzymes and receptors, potentially inhibiting or activating their functions. The benzoate ester moiety may also play a role in modulating the compound’s activity and stability.
類似化合物との比較
Similar Compounds
2,2,4-Trimethylpentane: Known for its use as a reference fuel in octane rating.
Naphthalene: A simple aromatic hydrocarbon used in the production of dyes and mothballs.
Benzoic Acid: A common preservative and precursor in organic synthesis.
Uniqueness
2,2,4-Trimethylpentyl 2-[(naphthalen-1-yl)amino]benzoate is unique due to its combination of structural features, which confer distinct chemical and biological properties
特性
CAS番号 |
55290-87-4 |
|---|---|
分子式 |
C25H29NO2 |
分子量 |
375.5 g/mol |
IUPAC名 |
2,2,4-trimethylpentyl 2-(naphthalen-1-ylamino)benzoate |
InChI |
InChI=1S/C25H29NO2/c1-18(2)16-25(3,4)17-28-24(27)21-13-7-8-14-23(21)26-22-15-9-11-19-10-5-6-12-20(19)22/h5-15,18,26H,16-17H2,1-4H3 |
InChIキー |
ATLJVVSKNABNDY-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(C)(C)COC(=O)C1=CC=CC=C1NC2=CC=CC3=CC=CC=C32 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


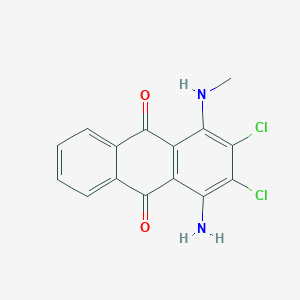
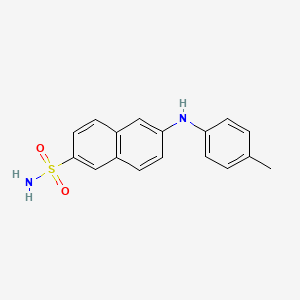
stannane](/img/structure/B14629820.png)
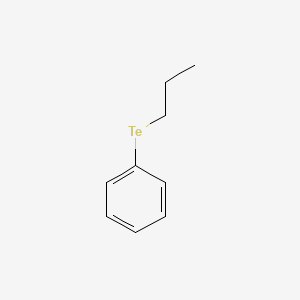
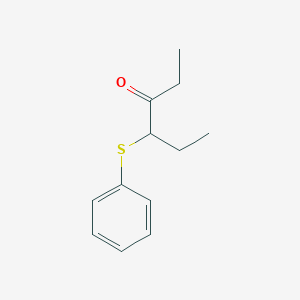
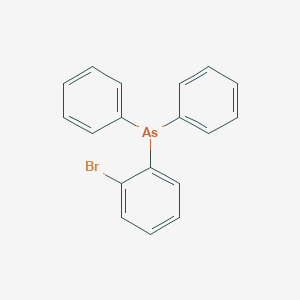

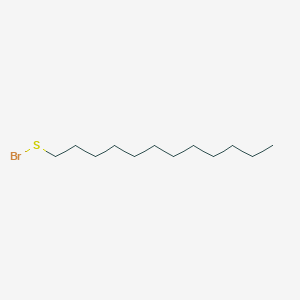
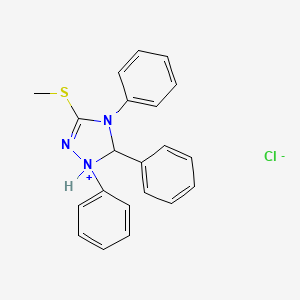

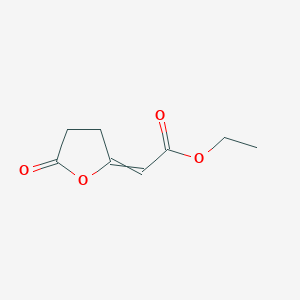

octylsulfanium bromide](/img/structure/B14629853.png)
